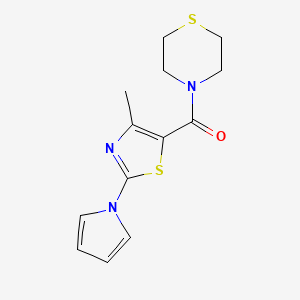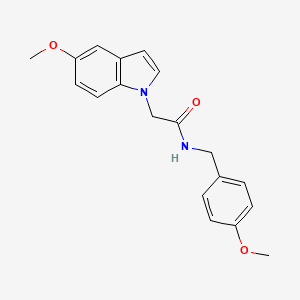![molecular formula C14H24N6O3S B4520722 N,N-dimethyl-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B4520722.png)
N,N-dimethyl-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinesulfonamide
Overview
Description
N,N-dimethyl-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinesulfonamide is a useful research compound. Its molecular formula is C14H24N6O3S and its molecular weight is 356.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.16305982 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Profiling and Drug Interactions
Metabolic Pathways and Identification in Urine
N,N-dimethyl-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinesulfonamide undergoes complex metabolic processes in the human body. Studies have characterized its significant metabolites isolated from human urine, identifying major metabolic pathways such as glucuronidation, N-oxidation, hydroxylation, and N-depyridomethylation. These insights are critical for understanding the drug's pharmacokinetics and its elimination pathways (Balani et al., 1995).
Influence on Biochemical Processes
The compound's impact on various biochemical processes, including those in the brain and the urinary excretion of metabolites related to neurotransmitters like 5-HT and noradrenaline, has been studied. This research highlights its potential effects on the central nervous system and the importance of considering drug interactions and metabolic pathways in therapeutic use (Hasan et al., 1983).
Pharmacodynamics and Mechanism of Action
Anxiolytic Effects and Interaction with Neurotransmitter Systems
The anxiolytic-like effects of arylpiperazine derivatives, including the investigation of their action mechanism focusing on the GABAergic and 5-HT systems, have been studied. These compounds show promise in treating anxiety disorders, providing insights into their therapeutic potential and the underlying mechanisms of action (Kędzierska et al., 2019).
Safety and Toxicology
Radioprotective Properties
Research has evaluated the protective effects of certain compounds against radiation-induced changes in biological markers and organ systems. These studies offer valuable information on mitigating the adverse effects of radiation exposure, contributing to the development of protective agents in radiological and oncological applications (S. S. Hasan, P. Chaturvedi, & S. N. Pandeya, 1983).
Cardiovascular Safety in Severe Cardiac Conditions
The circulatory effects of this compound and related compounds have been assessed in patients with severe valvular and ischemic heart diseases. These studies are crucial for understanding the cardiovascular safety profile of such compounds, ensuring their safe use in patients with underlying heart conditions (Barankay, 1980).
Properties
IUPAC Name |
N,N-dimethyl-4-(6-morpholin-4-ylpyrimidin-4-yl)piperazine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O3S/c1-17(2)24(21,22)20-5-3-18(4-6-20)13-11-14(16-12-15-13)19-7-9-23-10-8-19/h11-12H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDAILXQSWVXFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=CC(=NC=N2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4520639.png)
![N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide](/img/structure/B4520648.png)
![4-fluoro-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide](/img/structure/B4520651.png)
![N-(2-chlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4520656.png)
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide](/img/structure/B4520661.png)
![morpholin-4-yl[3-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B4520663.png)
methanone](/img/structure/B4520670.png)


![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4520684.png)
![1,3-dimethyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4520691.png)

![N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4520699.png)
![N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE](/img/structure/B4520718.png)
